molecular formula C15H18N2O2 B11859811 Carbamic acid, (2-methyl-4-quinolinyl)-, 1,1-dimethylethyl ester CAS No. 147147-59-9

Carbamic acid, (2-methyl-4-quinolinyl)-, 1,1-dimethylethyl ester

Cat. No.: B11859811
CAS No.: 147147-59-9
M. Wt: 258.32 g/mol
InChI Key: SKHBRQNFFHPQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-methylquinolin-4-yl)carbamate: is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylquinolin-4-yl)carbamate typically involves the reaction of 4-aminoquinoline with di-tert-butyl dicarbonate . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product.

Industrial Production Methods: Industrial production methods for tert-Butyl (2-methylquinolin-4-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-methylquinolin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides , while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

tert-Butyl (2-methylquinolin-4-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (2-methylquinolin-3-yl)carbamate
  • tert-Butyl (2-methylquinolin-8-yl)carbamate
  • tert-Butyl carbamate

Comparison: tert-Butyl (2-methylquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

147147-59-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(2-methylquinolin-4-yl)carbamate

InChI

InChI=1S/C15H18N2O2/c1-10-9-13(17-14(18)19-15(2,3)4)11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,16,17,18)

InChI Key

SKHBRQNFFHPQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.